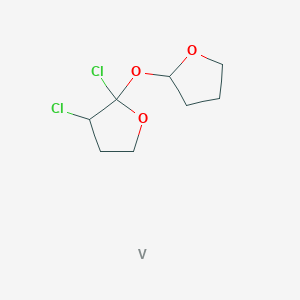
2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;vanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;vanadium is a chemical compound that combines the properties of both organic and inorganic chemistry. This compound is characterized by the presence of a vanadium atom coordinated with a 2,3-dichloro-2-(oxolan-2-yloxy)oxolane ligand. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;vanadium typically involves the reaction of vanadium precursors with 2,3-dichloro-2-(oxolan-2-yloxy)oxolane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include dichloromethane and toluene. The reaction temperature is maintained between 25°C to 50°C to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors equipped with temperature and pressure control systems. The process is automated to ensure consistency and efficiency. The raw materials are sourced in bulk, and the reaction is monitored using advanced analytical techniques such as gas chromatography and mass spectrometry to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;vanadium undergoes various chemical reactions, including:
Oxidation: The vanadium center can undergo oxidation, leading to the formation of higher oxidation states.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms in the oxolane ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) complexes, while reduction can produce vanadium(III) species. Substitution reactions can lead to the formation of various substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;vanadium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;vanadium involves its interaction with molecular targets such as enzymes and cellular receptors. The vanadium center can undergo redox reactions, influencing the oxidative state of biological molecules. This redox activity can modulate enzyme function and signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-2-(oxolan-2-yloxy)oxolane: Lacks the vanadium center but shares the organic ligand structure.
Vanadium(IV) oxide: Contains vanadium but lacks the organic ligand.
2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;chromium: Similar structure but with chromium instead of vanadium.
Uniqueness
The uniqueness of 2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;vanadium lies in its combination of organic and inorganic components, providing a versatile platform for various chemical reactions and applications. The presence of vanadium imparts unique redox properties that are not observed in similar compounds without the metal center.
Eigenschaften
CAS-Nummer |
29666-18-0 |
|---|---|
Molekularformel |
C8H12Cl2O3V |
Molekulargewicht |
278.02 g/mol |
IUPAC-Name |
2,3-dichloro-2-(oxolan-2-yloxy)oxolane;vanadium |
InChI |
InChI=1S/C8H12Cl2O3.V/c9-6-3-5-12-8(6,10)13-7-2-1-4-11-7;/h6-7H,1-5H2; |
InChI-Schlüssel |
AIAYJYGSGHNVEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)OC2(C(CCO2)Cl)Cl.[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
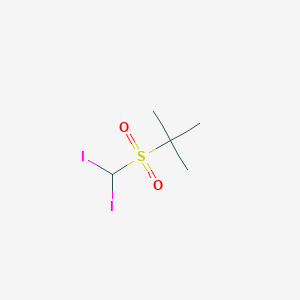
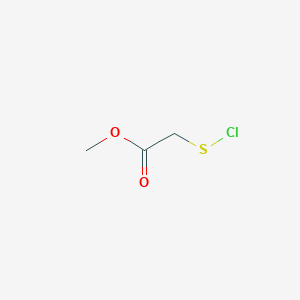
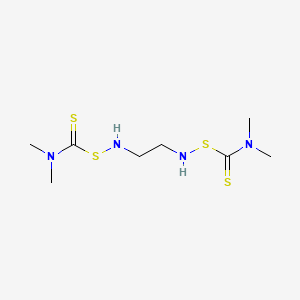
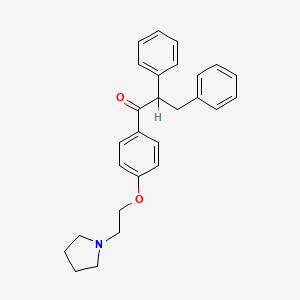
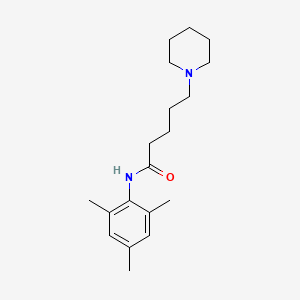
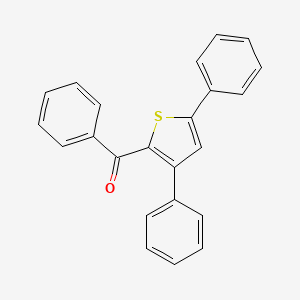
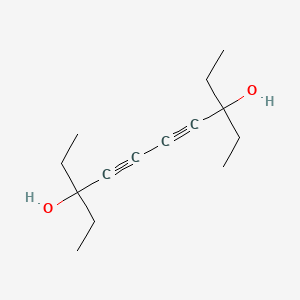
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)

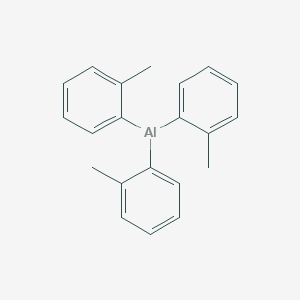
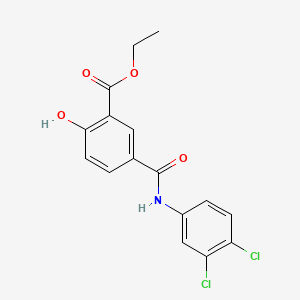
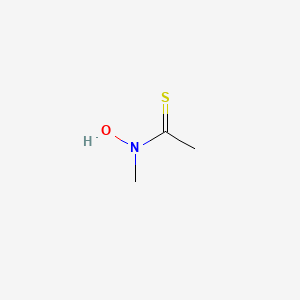
![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
